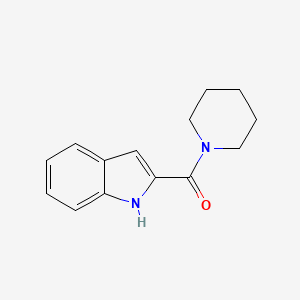

1H-indol-2-yl(piperidin-1-yl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1H-indol-2-yl(piperidin-1-yl)methanone |

InChI |

InChI=1S/C14H16N2O/c17-14(16-8-4-1-5-9-16)13-10-11-6-2-3-7-12(11)15-13/h2-3,6-7,10,15H,1,4-5,8-9H2 |

InChI Key |

COUDZEQUWDSUCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indol 2 Yl Piperidin 1 Yl Methanone and Analogues

General Synthetic Strategies for Indole-2-carboxamides and Related Methanones

The synthesis of indole-2-carboxamides, including 1H-indol-2-yl(piperidin-1-yl)methanone, typically commences with the construction of the indole-2-carboxylic acid core. A widely employed and classical method for this purpose is the Fischer indole (B1671886) synthesis. researchgate.netnih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. For the preparation of indole-2-carboxylic acid precursors, ethyl pyruvate (B1213749) is a common choice for the carbonyl component. mychemblog.com

Once the indole-2-carboxylic acid or its ester is obtained, the subsequent key step is the formation of the amide bond with the desired amine. This transformation is rarely achieved by the direct condensation of a carboxylic acid and an amine due to the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.net Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine. researchgate.net

Several strategies exist for this activation, including:

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with the amine in the presence of a base to neutralize the HCl byproduct. researchgate.net

Use of Coupling Reagents: A vast array of coupling reagents has been developed to facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. These reagents effectively act as dehydrating agents. Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. mychemblog.comluxembourg-bio.comnih.gov

Phosphonium Salts: For instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). mdpi.com

Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency, especially in challenging couplings. researchgate.net

The general synthetic pathway is outlined below:

Scheme 1: General Synthesis of Indole-2-carboxamidesFischer Indole Synthesis: An appropriate arylhydrazine is reacted with ethyl pyruvate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield ethyl indole-2-carboxylate. mychemblog.com

Saponification: The resulting ester is hydrolyzed, typically using a base like sodium hydroxide (B78521) (NaOH), to afford the indole-2-carboxylic acid. mychemblog.com

Amide Coupling: The indole-2-carboxylic acid is then coupled with an amine (in this case, piperidine) using a suitable coupling agent and a base (e.g., N,N-diisopropylethylamine, DIPEA) in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). luxembourg-bio.commdpi.com

Specific Approaches for Incorporating the Piperidine (B6355638) Moiety

The introduction of the piperidine ring to form this compound is achieved through the amide coupling reaction between indole-2-carboxylic acid and piperidine. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity.

A prevalent and effective method involves the use of carbodiimide (B86325) coupling agents like EDC in combination with HOBt. luxembourg-bio.comgrowingscience.com This combination is widely used in the synthesis of indole-2-carboxamides with various amines. luxembourg-bio.comgrowingscience.com The reaction is typically carried out at room temperature in a solvent such as DMF or DCM, with a tertiary amine base like DIPEA to scavenge the acid formed during the reaction. luxembourg-bio.com

Another powerful coupling agent used for this purpose is HATU. researchgate.net HATU is particularly effective for coupling reactions that are sluggish, for example, those involving sterically hindered substrates or electron-deficient amines. rsc.org The reaction with HATU is also performed in the presence of a non-nucleophilic base like DIPEA. acs.org

Below is a comparison of common coupling agents used for the synthesis of indole-2-carboxamides:

| Coupling Reagent System | Typical Solvent | Typical Base | Key Advantages | Common Byproducts |

|---|---|---|---|---|

| EDC/HOBt | DCM, DMF | DIPEA, Et₃N | Good yields, water-soluble urea (B33335) byproduct (easy removal) | N-acylurea, urea from EDC |

| DCC/DMAP | DCM | DMAP (catalytic) | Effective for many substrates | Dicyclohexylurea (DCU), often requires filtration |

| HATU | DMF | DIPEA | High efficiency, fast reaction rates, good for difficult couplings | Tetramethylurea |

| BOP | DCM, DMF | DIPEA | High yields, effective for peptide synthesis | Hexamethylphosphoramide (HMPA) - a carcinogen |

Divergent Synthesis of Substituted this compound Derivatives

Divergent synthesis allows for the creation of a library of related compounds from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. For this compound, substitutions can be introduced on both the indole nucleus and the piperidine ring.

Substitution on the Indole Ring: Modifications to the indole core are typically introduced at the beginning of the synthetic sequence by using a substituted phenylhydrazine (B124118) in the Fischer indole synthesis. mychemblog.com This allows for the incorporation of a wide variety of substituents at various positions of the benzene (B151609) portion of the indole ring. For example, using a 4-chlorophenylhydrazine (B93024) would lead to a 5-chloroindole (B142107) derivative.

Substitution on the Piperidine Ring: To generate analogues with a substituted piperidine moiety, the appropriately substituted piperidine derivative is used in the final amide coupling step. A wide range of substituted piperidines are commercially available or can be synthesized, allowing for extensive exploration of the chemical space around this part of the molecule. For instance, coupling indole-2-carboxylic acid with 4-benzylpiperidine (B145979) would yield (1H-indol-2-yl)(4-benzylpiperidin-1-yl)methanone. commonorganicchemistry.com

The table below illustrates the divergent synthetic approach with examples of possible substitutions:

| Point of Diversification | Starting Material/Reagent | Resulting Substitution |

|---|---|---|

| Indole Ring (via Phenylhydrazine) | 4-Methoxyphenylhydrazine | 5-Methoxyindole |

| 4-Fluorophenylhydrazine | 5-Fluoroindole | |

| 3-Nitrophenylhydrazine | 6-Nitroindole | |

| Piperidine Moiety (via Amine) | 4-Hydroxypiperidine | 4-Hydroxypiperidin-1-yl |

| Ethyl piperidine-4-carboxylate | 4-(Ethoxycarbonyl)piperidin-1-yl | |

| 4-Phenylpiperidine | 4-Phenylpiperidin-1-yl |

Chemical Transformations and Reaction Mechanisms in Synthesis of the Scaffold

The synthesis of this compound is underpinned by well-established reaction mechanisms.

Fischer Indole Synthesis: This reaction proceeds through several key steps:

Formation of a phenylhydrazone from a phenylhydrazine and an aldehyde or ketone.

Tautomerization to an enehydrazine.

A mychemblog.commychemblog.com-sigmatropic rearrangement (the key step).

Loss of ammonia (B1221849) to form an aromatic imine.

Cyclization and tautomerization to give the final indole product.

Amide Bond Formation: The mechanism of amide bond formation is dependent on the coupling agent used.

With Carbodiimides (e.g., EDC) and HOBt:

The carboxylic acid adds to a protonated carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. nih.gov

This intermediate can be attacked by the amine (piperidine) to form the amide and a urea byproduct.

Alternatively, and more efficiently, the O-acylisourea reacts with HOBt to form an activated HOBt ester. This ester is less prone to side reactions like N-acylurea formation and racemization. mychemblog.com

The amine then reacts with the HOBt ester in a nucleophilic acyl substitution to yield the desired amide, regenerating HOBt. mychemblog.com

With Uronium/Aminium Reagents (e.g., HATU):

The carboxylic acid is deprotonated by a base (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU. researchgate.netmetu.edu.tr

This leads to the formation of a highly reactive OAt-activated ester. metu.edu.tr

The amine (piperidine) then attacks the carbonyl carbon of the activated ester, leading to the formation of the amide bond and the release of HOAt (1-hydroxy-7-azabenzotriazole). metu.edu.tr

Via Acyl Chlorides (with Thionyl Chloride):

The carboxylic acid reacts with thionyl chloride (SOCl₂) to form an acyl chlorosulfite intermediate.

A chloride ion then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution mechanism.

This results in the formation of the acyl chloride, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

The subsequent reaction of the acyl chloride with piperidine is a standard nucleophilic acyl substitution, where the nitrogen of piperidine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide. nih.gov

Structure Activity Relationship Sar Studies of 1h Indol 2 Yl Piperidin 1 Yl Methanone Derivatives

Influence of Indole (B1671886) Ring Substitutions on Biological Activity

The indole nucleus of 1H-indol-2-yl(piperidin-1-yl)methanone offers several positions for substitution, and modifications at these sites have been shown to significantly impact biological activity. Research into related indole-2-carboxamides has provided valuable insights into these relationships.

Substitutions at the C3 and C5 positions of the indole ring have been a primary focus of SAR studies. For instance, in a series of substituted 1H-indole-2-carboxamides evaluated as CB1 receptor allosteric modulators, the presence of short alkyl groups at the C3 position and a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov This suggests that a degree of steric bulk at C3 and an electron-withdrawing group at C5 are favorable for this particular biological activity. The most potent compound in this study, which incorporated these features, exhibited a tenfold increase in potency compared to the parent compound. nih.gov

Furthermore, the position of attachment to the indole ring itself is a critical determinant of activity. A comparative study of 2-substituted and 3-substituted N-piperidinyl indoles revealed significant differences in their functional profiles at the nociceptin (B549756) opioid peptide (NOP) receptor. nih.gov The 2-substituted derivatives, akin to the core structure of this compound, generally displayed higher binding affinities at the µ-opioid receptor (MOR) compared to their 3-substituted counterparts. nih.gov This highlights the importance of the substitution pattern on the indole scaffold for receptor selectivity and intrinsic activity. nih.gov

In another study focusing on 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi, substitutions on the indole ring also played a crucial role. While a 4-methoxy group on the indole ring led to high potency, these analogs suffered from cytotoxicity and poor permeability. dndi.org This underscores the delicate balance between potency and pharmacokinetic properties that must be considered when modifying the indole core.

The following table summarizes the observed influence of indole ring substitutions on the biological activity of related indole-2-carboxamide derivatives.

| Substitution Position | Substituent | Effect on Biological Activity | Reference |

| C3 | Short alkyl groups (e.g., ethyl) | Enhanced potency at CB1 receptors | nih.gov |

| C5 | Chloro, Fluoro | Enhanced potency at CB1 receptors | nih.gov |

| C4 | Methoxy | Increased potency against T. cruzi, but also increased cytotoxicity | dndi.org |

Impact of Piperidine (B6355638) Ring Modifications on Receptor Binding and Functional Activity

Modifications to the piperidine ring of this compound derivatives represent another key avenue for optimizing their pharmacological properties. These modifications can be broadly categorized into N-substitutions and substitutions at other positions of the piperidine ring.

N-Substitutions on the Piperidine Ring

While specific SAR studies on N-substituted derivatives of this compound are limited in the public domain, research on related structures provides valuable insights. For instance, in a series of 2-substituted N-piperidinyl indoles, the nature of the substituent on the piperidine nitrogen was shown to be critical for receptor interaction. nih.gov The protonated piperidine nitrogen is often involved in a crucial ionic interaction with acidic residues, such as aspartate, in the binding pocket of receptors like the NOP receptor. nih.gov This positions the N-substituent in a way that it can interact with hydrophobic pockets within the receptor. nih.gov The size and nature of the N-substituent can therefore significantly influence binding affinity and efficacy.

Substitutions at Other Positions of the Piperidine Ring

Substitutions at the C2, C3, and C4 positions of the piperidine ring can introduce stereocenters and alter the conformational preferences of the molecule, thereby impacting receptor binding and functional activity. In a study of piperidine derivatives as inhibitors of Mycobacterium tuberculosis, a basic piperidine moiety was found to be important for activity. nih.gov

Research on 4-substituted piperidines linked to an indanone moiety has shown that these substitutions can significantly enhance potency. For example, in a series of acetylcholinesterase inhibitors, a benzyl (B1604629) group on the piperidine nitrogen and specific substitutions on a linked indanone core led to highly potent compounds. nih.gov While not directly analogous to substitutions on the piperidine ring of our subject compound, this highlights the general principle that substitutions on the piperidine ring can have a profound impact on biological activity.

Conformational Analysis and SAR Implications

The three-dimensional conformation of this compound derivatives is a critical factor in their interaction with biological targets. The relative orientation of the indole and piperidine rings, governed by the rotational barrier around the amide bond of the methanone (B1245722) linker, will dictate how the molecule fits into a binding pocket.

Comparative SAR with Related Indole and Piperidine Scaffolds

A comparative analysis of the SAR of this compound with related scaffolds provides a broader understanding of the structural requirements for biological activity.

A key comparison is with the corresponding indol-3-yl isomers. As previously mentioned, studies on N-piperidinyl indoles have shown that 2-substituted indoles generally exhibit higher binding affinity at the µ-opioid receptor and have different functional activities at the NOP receptor compared to their 3-substituted counterparts. nih.gov This indicates that the point of attachment of the piperidinyl-methanone moiety to the indole ring is a critical determinant of the pharmacological profile.

Furthermore, a comparison with derivatives containing other heterocyclic amines in place of piperidine can be informative. For example, in a series of hedgehog signaling pathway inhibitors, a derivative containing a pyrrolidin-1-yl moiety in place of the piperidine showed potent activity. nih.gov In a different context, for a series of dipeptidyl peptidase IV inhibitors, pyrrolidine (B122466) was found to be more potent than both azetidine (B1206935) and piperidine as a P1 analog. researchgate.net This suggests that the size and conformational flexibility of the heterocyclic ring can significantly influence biological activity.

The following table provides a comparative overview of different scaffolds related to this compound.

| Scaffold Variation | Observation | Reference |

| Indol-2-yl vs. Indol-3-yl | 2-substituted indoles show higher MOR affinity and different NOP functionality. | nih.gov |

| Piperidine vs. Pyrrolidine | Pyrrolidine can be a potent replacement in certain contexts. | nih.govresearchgate.net |

| Piperidine vs. Azetidine | In some series, piperidine is less potent than smaller rings like pyrrolidine. | researchgate.net |

Biological Activities and Molecular Mechanisms of 1h Indol 2 Yl Piperidin 1 Yl Methanone Analogues Preclinical Focus

Modulation of Specific Molecular Targets and Receptors

Analogues of 1H-indol-2-yl(piperidin-1-yl)methanone represent a versatile chemical scaffold that has been explored for its interaction with a diverse range of biological targets. Preclinical research has demonstrated that modifications to the indole (B1671886) core, the piperidine (B6355638) ring, and the linking carbonyl group can yield compounds with potent and often selective activities at various receptors and enzymes. This section details the preclinical findings related to the modulation of these specific molecular targets.

The histamine (B1213489) H4 receptor (H4R) is a key target in the study of inflammatory and pruritic conditions. Analogues of the this compound scaffold have been investigated as H4R antagonists. One such analogue, 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine (JNJ7777120), has demonstrated notable activity in preclinical models. In studies using NC/Nga mice, a model for chronic allergic dermatitis, JNJ7777120 was shown to attenuate scratching behavior and improve dermatitis, highlighting its anti-pruritic and anti-inflammatory effects through H4R antagonism. nih.gov

Another potent and selective H4R antagonist, JNJ-39758979, while not an indole-methanone, demonstrates the therapeutic principle of H4R antagonism that guides the development of such compounds. nih.govresearchgate.net It shows a high affinity for the human H4 receptor with a Ki of 12.5 ± 2.6 nM and exhibits dose-dependent activity in preclinical models of asthma and dermatitis. nih.gov The exploration of related heterocyclic structures, such as 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007), further underscores the focus on H4R as a target for inflammatory conditions. researchgate.net

Table 1: Activity of an Indole-based H4 Receptor Antagonist

| Compound | Target | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|---|

| 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine (JNJ7777120) | Histamine H4 Receptor (H4R) | NC/Nga mice (Chronic Dermatitis) | Attenuation of scratching behavior; Improvement in dermatitis scores and pathology. | nih.gov |

The indole-methanone framework is a prominent feature in many synthetic cannabinoids that act as agonists at the cannabinoid receptors CB1 and CB2. mdpi.com The CB1 receptor is widely expressed in the central nervous system, while the CB2 receptor is found predominantly on immune cells. mdpi.comnih.gov

Analogues such as R-2-Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone (R-AM2233) have been developed as potent CB receptor agonists. nih.gov The strategic modification of the indole core, such as the position of chloro-substitution in analogues of MDMB-CHMICA, has been shown to significantly influence binding affinity at the human CB1 receptor (hCB1). mdpi.com For instance, chlorination at positions 2, 6, and 7 of the indole core in these analogues largely retains the high binding affinity of the parent compound, whereas substitution at positions 4 and 5 can reduce it. mdpi.com Research into cannabimimetic indoles has also focused on achieving selectivity for the CB2 receptor to potentially develop anti-inflammatory and analgesic agents without the CB1-mediated psychoactive effects. nih.gov

Table 2: hCB1 Receptor Binding Affinities of Chloroindole Analogues of MDMB-CHMICA

| Compound | hCB1 Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| MDMB-CHMICA (Parent Compound) | 0.41 ± 0.141 | mdpi.com |

| 2-chloroindole analogue | 0.58 | mdpi.com |

| 4-chloroindole analogue | 9.8 | mdpi.com |

| 5-chloroindole (B142107) analogue | 4.4 | mdpi.com |

| 6-chloroindole analogue | 1.1 | mdpi.com |

| 7-chloroindole analogue | 0.74 | mdpi.com |

Derivatives of the indole-piperidine scaffold have been synthesized and evaluated for their interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 receptor. nih.gov A series of 3-(4-fluorophenyl)-1H-indoles substituted at the 1-position with a piperidinyl group were prepared as analogues of previously described compounds. nih.gov These compounds demonstrated high affinity and selectivity for 5-HT2 receptors over dopamine (B1211576) D2 and α1 adrenoceptors. For example, the compound 1-[2-[4-[2,5-dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]ethyl]-2-imidazolidinone showed an IC50 of 3.4 nM for 5-HT2 receptors, with significantly lower affinity for D2 (IC50 = 6900 nM) and α1 receptors (IC50 = 2300 nM). nih.gov

Furthermore, research into multi-target ligands for psychiatric disorders has explored related indazole and piperazine (B1678402) scaffolds, which are structurally analogous to the indole-piperidine core, for their ability to modulate D2, 5-HT1A, and 5-HT2A receptors simultaneously. nih.govresearchgate.net

Non-retinoid antagonists of Retinol-Binding Protein 4 (RBP4) have been developed using a 1H-indazole-3-carboxamide scaffold, a close bioisostere of the 1H-indole-2-carboxamide structure. nih.gov These compounds were designed to interfere with the interaction between RBP4 and transthyretin. The parent indazole analogue (Compound 11) showed improved RBP4 binding affinity and functional antagonist activity compared to benchmark compounds. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the indazole ring could modulate potency. For instance, placing an OCH3 group at the 5-position significantly decreased potency, while various substitutions at the N1 position showed that an oxetane (B1205548) appendage restored potency comparable to N1-methylation. nih.gov

Table 3: In Vitro RBP4 Potency of 1H-Indazole-3-carboxamide Analogues

| Compound | Modification | RBP4 SPA IC50 (nM) | RBP4 HTRF IC50 (nM) | Reference |

|---|---|---|---|---|

| 11 | Parent 1H-indazole | 13 ± 1 | 16 ± 2 | nih.gov |

| 12 | N1-Methyl | 15 ± 4 | 22 ± 5 | nih.gov |

| 17 | 5-OCH3 | 110 ± 10 | 150 ± 10 | nih.gov |

| 19 | N1-Ethyl | 170 ± 50 | 180 ± 30 | nih.gov |

| 21 | N1-Oxetane | 13 ± 2 | 24 ± 4 | nih.gov |

The indole moiety serves as a critical pharmacophore in many nonsteroidal anti-inflammatory drugs (NSAIDs), most notably indomethacin (B1671933), which non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Research has focused on designing indole-based analogues with improved selectivity for COX-2 to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Derivatives of 1,3-dihydro-2H-indolin-2-one have been synthesized and shown to possess good COX-2 inhibitory activities. mdpi.com For example, compounds designated 4e, 9h, and 9i in one study exhibited IC50 values for COX-2 inhibition of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. mdpi.com Similarly, new indolizine (B1195054) derivatives, developed as bioisosteres of indomethacin, also showed promising COX-2 inhibition, with one compound emerging with an IC50 of 5.84 µM, which was more potent than indomethacin in the same assay (IC50 = 6.84 µM). nih.gov The indole scaffold is considered a valuable core for developing novel and selective COX-2 inhibitors. nih.gov

The versatility of the indole-piperidine scaffold extends to the modulation of protein kinase signaling pathways, which are often dysregulated in cancers. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214), has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway. nih.gov The aberrant activation of this pathway is linked to malignancies such as medulloblastoma and basal cell carcinoma. nih.gov

LKD1214 was found to suppress the Hh pathway by repressing the activity of Smoothened (SMO), a G-protein-coupled receptor that is a critical component of the pathway. The compound acts by blocking the translocation of SMO into the primary cilium. Notably, LKD1214 maintained its inhibitory activity against a vismodegib-resistant SMO mutant (SmoD477H), suggesting its potential to overcome certain forms of drug resistance in Hh-dependent cancers. nih.gov While SMO itself is not a kinase, its modulation directly impacts downstream kinase cascades central to the Hh pathway's function.

DNA Gyrase Inhibition

Bacterial DNA gyrase is a well-established target for the development of new antibacterial agents, as its inhibition disrupts bacterial DNA replication and proliferation. nih.govnih.gov This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for bacterial survival. nih.govnih.gov The enzyme is composed of two subunits, GyrA and GyrB, and its heterotetrameric A2B2 complex is the active form. nih.gov

While direct studies on this compound are limited, research into the broader class of indole derivatives suggests potential for DNA gyrase inhibition. For instance, certain 4,5-dihydro-1H-pyrazole derivatives have been identified as potent inhibitors of Bacillus subtilis and Staphylococcus aureus DNA gyrase. researchgate.net Molecular docking studies of these compounds have helped to elucidate the probable binding conformations within the enzyme's active site. researchgate.net Similarly, morpholine-based thiazoles have been investigated as DNA gyrase inhibitors, with some compounds showing inhibitory activity comparable or superior to ciprofloxacin. als-journal.com These studies indicate that the indole scaffold can be a valuable component in the design of new DNA gyrase inhibitors.

HIV-1 Reverse Transcriptase Inhibition

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical target for antiretroviral therapy. mdpi.com This enzyme is responsible for converting the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle. youtube.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the RT, inducing a conformational change that inhibits its function. youtube.com

Several studies have highlighted the potential of indole-2-carboxamide derivatives as potent NNRTIs. A series of indolylarylsulfones (IASs) with modifications at the indole-2-carboxamide position have demonstrated significant antiviral activity against wild-type HIV-1 and drug-resistant strains. nih.gov These compounds have shown potent inhibitory effects at the cellular level, with EC50 values in the nanomolar range. nih.gov The structural flexibility of these molecules allows them to accommodate the binding pocket of the RT enzyme. nih.gov Further research into 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has also identified it as a novel NNRTI. acs.org

| Compound Class | Target | Activity | Reference |

| Indolylarylsulfones (IASs) | HIV-1 Reverse Transcriptase | Potent inhibition of wild-type and resistant strains (EC50 = 6.7–42.6 nM) | nih.gov |

| 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase | Novel non-nucleoside inhibitor | acs.org |

Other Identified Enzyme or Receptor Interactions

Preclinical investigations have revealed that analogues of this compound interact with a variety of other enzymes and receptors, suggesting a broad therapeutic potential.

Cannabinoid Receptors: The indole-2-carboxamide scaffold is a recognized template for the development of allosteric modulators of the cannabinoid receptor 1 (CB1). acs.org Certain derivatives, such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, have been identified as potent allosteric modulators. acs.org

Kinase Inhibition: A number of indole-2-carboxamide derivatives have been evaluated for their antiproliferative activity through the inhibition of various kinases. Some compounds have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov For instance, specific derivatives have shown significant anti-CDK2 activity with IC50 values in the nanomolar range. nih.gov Additionally, other analogues have been investigated as potential multi-kinase inhibitors targeting EGFR, VEGFR-2, and BRAFV600E. mdpi.com

Hedgehog Signaling Pathway: A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog (Hh) signaling pathway. researchgate.netnih.gov This compound acts by repressing the activity of the Smoothened (SMO) receptor, a key component of the Hh pathway. researchgate.netnih.gov The IC50 value for this derivative was found to be 0.023 μM. researchgate.net

| Compound/Analogue | Target Enzyme/Receptor | Observed Effect | IC50/EC50/K_B | Reference |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | Cannabinoid Receptor 1 (CB1) | Allosteric modulation | K_B = 89.1 nM | acs.org |

| Indole-2-carboxamide derivatives | EGFR / CDK2 | Dual inhibition | IC50 (CDK2) = 13 nM (for compound 5e) | nih.gov |

| 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | Smoothened (SMO) Receptor | Inhibition of Hedgehog signaling | IC50 = 0.023 μM | researchgate.net |

| Indole-based derivatives | EGFR / VEGFR-2 / BRAFV600E | Multi-kinase inhibition | GI50 = 26 nM to 86 nM (antiproliferative) | mdpi.com |

Preclinical Pharmacological Profiles and Mechanisms of Action

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi, Antimalarial)

Analogues of this compound have demonstrated significant potential as antiparasitic agents in preclinical studies.

Anti-Trypanosoma cruzi Activity: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue in many parts of the world. nih.gov Phenotypic screening of compound libraries has identified substituted indoles as active against the intracellular amastigote forms of T. cruzi. nih.govnih.gov Subsequent optimization of these 1H-indole-2-carboxamide hits has led to compounds with improved potency. nih.govacs.org However, challenges related to metabolic stability and pharmacokinetic properties have been noted. nih.govnih.gov The mechanism of action for some of these compounds was suggested to be the inhibition of CYP51, a key enzyme in the parasite's sterol biosynthesis pathway. nih.govnih.gov

Antimalarial Activity: The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial drugs. acs.org Indole-2-carboxamide derivatives have been identified as a promising class of antiplasmodial agents. acs.orgacs.org Structural modifications of these compounds have yielded derivatives with enhanced potency against P. falciparum, with some exhibiting IC50 values in the sub-micromolar range. acs.org Mechanistic studies suggest that these compounds may interfere with the homeostasis of the parasite's digestive vacuole. acs.orgacs.org However, cross-resistance with existing antimalarials has been observed, potentially linked to efflux pumps like the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT). acs.orgacs.org

| Compound Class | Parasite | Mechanism of Action | IC50 / pEC50 | Reference |

| 1H-Indole-2-carboxamides | Trypanosoma cruzi | CYP51 inhibition | pEC50 > 5.5 for initial hits | nih.gov |

| Indole-2-carboxamide derivatives | Plasmodium falciparum | Interference with digestive vacuole homeostasis | Pf3D7-IC50 ~ 0.3 μM for optimized compounds | acs.org |

Antimicrobial and Antifungal Mechanisms

The indole-2-carboxamide scaffold has been a foundation for the development of novel antimicrobial and antifungal agents.

Antimicrobial Activity: A significant focus of research has been on the activity of indole-2-carboxamides against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds have been shown to inhibit MmpL3, an essential transporter involved in the translocation of mycolic acids to the mycobacterial cell envelope. nih.govnih.gov This targeted mechanism provides selectivity for mycobacteria. nih.gov Some N-rimantadine indoleamides have exhibited potent anti-TB activity with MIC values in the sub-micromolar range. nih.gov

Antifungal Activity: While specific mechanistic details are less extensively documented for antifungal activity, various functionalized indole-2-carboxylates have been synthesized and screened for their effects against fungal pathogens, demonstrating the potential of this chemical class in antifungal drug discovery.

Anti-Inflammatory Pathways

The anti-inflammatory properties of indole derivatives have been explored through various preclinical models. Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. mdpi.com

Studies on indole analogues have revealed their ability to modulate key inflammatory pathways. For example, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) has been shown to attenuate neutrophil infiltration and reduce the levels of myeloperoxidase (MPO), nitrite, and tumor necrosis factor-alpha (TNF-α) in a rat air-pouch model of inflammation. nih.gov This compound's anti-inflammatory effects appear to be mediated through a multimodal mechanism that includes the modulation of immunity and reduction of oxidative stress, rather than through the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Another study on the N-acylhydrazone derivative N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide (JR19) demonstrated its ability to inhibit leukocyte migration in a carrageenan-induced peritonitis model. mdpi.com This effect suggests an interaction with the nitric oxide (NO) pathway, as NO plays a complex role in regulating inflammatory responses. mdpi.com

| Compound | Model | Pathway/Mechanism | Effect | Reference |

| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) | Rat air-pouch model | Attenuation of TNF-α, reduction of oxidative stress | Reduced neutrophil infiltration and inflammatory markers | nih.gov |

| N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis | Modulation of NO pathway | Inhibition of leukocyte migration | mdpi.com |

Anticonvulsant Mechanisms

Analogues incorporating core heterocyclic structures similar to those in this compound have demonstrated significant potential as anticonvulsant agents in preclinical studies. Research has focused on derivatives of pyrrolidine-2,5-dione and indole, which have shown broad-spectrum activity in various animal seizure models.

A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides exhibited widespread anticonvulsant properties in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and psychomotor 6 Hz seizure models in mice. nih.gov One of the most robust compounds from this series, compound 14 , was also effective in a model of drug-resistant epilepsy. nih.gov The proposed mechanism for this compound is complex, potentially involving the inhibition of both sodium and calcium currents, as well as TRPV1 receptor antagonism. nih.gov

Similarly, newly synthesized 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated in MES, 6 Hz, and scPTZ tests. mdpi.com The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) , showed a more beneficial efficacy and protective index than the reference drug, valproic acid, in the MES and 6 Hz models. mdpi.com Its mechanism is thought to involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

Indole-based derivatives have also been explored for their anticonvulsant potential. A series of 2-phenyl indole derivatives were screened using the MES model, with several compounds exhibiting moderate activity against the extensor seizure phase when compared to phenytoin. researchgate.net Docking studies suggested that the mechanism of action could involve interactions with GABA-A and AMPA-sensitive glutamate (B1630785) receptors. researchgate.net Furthermore, 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones have been synthesized and screened, with the most active compound showing protection against seizures in the MES model at a dose of 30 mg/kg. nih.gov

Table 1: Anticonvulsant Activity of Selected Analogues

| Compound/Derivative Class | Seizure Model(s) | Key Findings | Potential Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, 6 Hz | Compound 14 showed robust, broad-spectrum activity; effective in a drug-resistant epilepsy model. | Inhibition of sodium and calcium currents; TRPV1 receptor antagonism. | nih.gov |

| 3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | MES, 6 Hz, scPTZ | Compound 6 demonstrated a better protective index than valproic acid in MES and 6 Hz tests. | Interaction with voltage-sensitive sodium and L-type calcium channels. | mdpi.com |

| 2-Phenyl indole derivatives | MES | Compounds 2b, 2c, and 2e exhibited moderate activity against the extensor seizure phase. | Interaction with GABA-A and AMPA-sensitive glutamate receptors. | researchgate.net |

| 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | MES | Most active compound provided protection at 30 mg/kg. | Not specified. | nih.gov |

Antiviral Mechanisms

The indole scaffold, a key component of the subject compound's analogues, is a recognized pharmacophore in the development of antiviral agents. Isatin (B1672199), an indole analogue, has been described as a broad-spectrum antiviral agent in various structure-activity relationship (SAR) studies. nih.gov

A series of novel isatin derivatives were designed and synthesized as broad-spectrum antiviral agents and tested against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov Specific compounds within this series displayed high antiviral activity, with IC50 values in the nanomolar range against these viruses. For instance, compounds 9, 5, and 4 showed the highest activity against H1N1, HSV-1, and COX-B3, respectively. nih.gov Some isatin derivatives have also been identified as inhibitors of HIV reverse transcriptase. nih.gov

Other studies have explored different but related heterocyclic systems. For example, certain amantadine (B194251) analogues, which can include piperidine rings, have been shown to inhibit influenza A viruses that are resistant to standard M2 protein inhibitors. nih.gov These analogues act through multiple, complementary mechanisms, including the disruption of viral entry into host cells and the interference with viral assembly and budding by disrupting M2-M1 protein colocalization. nih.gov Additionally, 4-substituted (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines have demonstrated inhibitory activity against influenza viruses, with some compounds showing virucidal effects against extracellular virions. mdpi.com

Table 2: Antiviral Activity of Selected Indole and Related Analogues

| Compound/Derivative Class | Target Virus(es) | IC50 Values/Key Findings | Proposed Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Isatin Derivatives (Compound 9 ) | Influenza (H1N1) | IC50 = 0.0027 µM | Broad-spectrum antiviral. | nih.gov |

| Isatin Derivatives (Compound 5 ) | Herpes Simplex Virus 1 (HSV-1) | IC50 = 0.0022 µM | Broad-spectrum antiviral. | nih.gov |

| Isatin Derivatives (Compound 4 ) | Coxsackievirus B3 (COX-B3) | IC50 = 0.0092 µM | Broad-spectrum antiviral. | nih.gov |

| Amantadine Analogues | Influenza A (M2S31N resistant) | Inhibition of viral entry and disruption of M2-M1 protein colocalization. | Multiple complementary mechanisms targeting viral entry and assembly. | nih.gov |

Anticancer Mechanisms

The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of anticancer agents. mdpi.com Analogues have been shown to target various biological pathways involved in cancer cell proliferation and survival. mdpi.com

One key mechanism involves the inhibition of tubulin polymerization, a critical process for cell division. mdpi.com Other indole analogues function by inhibiting DNA topoisomerases or histone deacetylase (HDAC). mdpi.com For instance, a series of (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives were synthesized and evaluated for their anticancer effects against colon, lung, breast, and skin cancer cell lines. nih.gov Certain compounds showed potent and selective cytotoxicity against the HCT-116 colon cancer cell line, causing cell cycle arrest at the S and G2/M phases. nih.gov The anticancer activity is suggested to occur through direct interaction with tumor cell DNA, similar to S-phase-dependent chemotherapy drugs. nih.gov

Another important target is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several malignancies. nih.gov A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone (LKD1214) , was found to suppress Hh signaling by repressing Smoothened (SMO) activity and blocking its ciliary translocation. nih.gov Notably, this compound maintained its inhibitory activity against a vismodegib-resistant SMO mutant, suggesting its potential to overcome drug resistance. nih.gov

Furthermore, newly designed pyrazolinyl-indole derivatives have demonstrated remarkable cytotoxic activities against a wide panel of cancer cell lines, including leukemia, colon, breast, melanoma, and lung cancer. mdpi.com Molecular docking studies suggest that these compounds may act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com

Table 3: Anticancer Mechanisms of Selected Indole Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Molecular Mechanism | Reference(s) |

|---|---|---|---|---|

| (Methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives | HCT-116 (Colon) | Potent and selective cytotoxicity with IC50 values as low as 7.1 µM. | Cell cycle arrest at S and G2/M phases; potential DNA interaction. | nih.gov |

| LKD1214 | Medulloblastoma, Basal Cell Carcinoma | Suppresses Hh pathway activation; inhibits drug-resistant SMO mutant. | Blocks ciliary translocation of Smoothened (SMO). | nih.gov |

| Pyrazolinyl-indoles (e.g., HD05 ) | Leukemia, Colon, Breast, etc. (NCI-60 panel) | Showed significant and broad-spectrum cancer cell growth inhibition. | Potential inhibition of EGFR tyrosine kinase. | mdpi.com |

| Indole Alkaloids (e.g., Flavopereirine ) | Colorectal cancer cell lines | IC50 values ranging from 8.15 to 15.33 µM. | Activation of p53 and p21 protein expression, leading to apoptosis. | mdpi.com |

Neuroprotective and Central Nervous System (CNS) Activity Modulations

The indole scaffold is recognized for its neuroprotective, anti-inflammatory, and antioxidant activities. nih.gov These properties make indole analogues promising candidates for modulating CNS activities and offering protection against neurodegenerative processes.

One synthetic indole analogue, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) , has been shown to possess significant anti-inflammatory and antioxidant properties. nih.gov It effectively scavenged free radicals and inhibited the generation of reactive oxygen species (ROS) and nitric oxide (NO) in cell-based assays without showing cytotoxicity. nih.gov In animal models of inflammation, HMPH attenuated neutrophil infiltration and reduced levels of inflammatory markers such as myeloperoxidase (MPO) and TNF-α. nih.gov

Hybrid molecules combining indole or melatonin (B1676174) scaffolds with a donepezil-like fragment have been developed as multifunctional agents for Alzheimer's disease. nih.gov These hybrids leverage the neuroprotective and antioxidant features of the indole moiety. nih.gov Certain compounds in this class, such as compound 3n , which possesses two indole scaffolds, demonstrated a pronounced protective effect against H2O2-induced oxidative stress in SH-SY5Y neuroblastoma cells and showed low neurotoxicity, indicating good in vitro biocompatibility. nih.gov

The neuroprotective potential of these analogues is often linked to their ability to mitigate oxidative stress and inflammation, which are key pathological factors in many CNS disorders.

Anticholinesterase Activity

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Analogues containing piperidinone and indole moieties have been extensively investigated as cholinesterase inhibitors.

A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their ability to inhibit AChE and BuChE. acgpubs.org All tested compounds showed inhibitory activity, with substitutions on the benzylidene rings influencing potency. acgpubs.org For example, (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) (1d) was the most potent derivative against AChE with an IC50 value of 12.55 µM, comparable to the standard drug rivastigmine. acgpubs.org Another derivative, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) (1g) , showed the best anti-BuChE activity (IC50 = 17.28 µM) and acted as a dual inhibitor of both enzymes. acgpubs.org

Similarly, a series of isoindolin-1,3-dione-based acetohydrazides were designed as potential AChE and BuChE inhibitors. researchgate.net These compounds displayed IC50 values in the nanomolar to low micromolar range against AChE (0.11 to 0.86 µM) and in the micromolar range against BuChE (5.7 to 30.2 µM). researchgate.net The most potent compound, 8a , exhibited a competitive mode of inhibition against AChE. researchgate.net The structure-activity relationship of donepezil-like analogues highlights the importance of the piperidine ring's nitrogen atom for binding to the active site of AChE through a cation-π interaction. nih.gov

Table 4: Anticholinesterase Activity of Selected Analogues

| Compound/Derivative Class | Target Enzyme(s) | IC50 Value(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Piperidinone derivative 1d | AChE | 12.55 µM | Potency comparable to rivastigmine; selective for AChE over BuChE. | acgpubs.org |

| Piperidinone derivative 1g | AChE / BuChE | BuChE: 17.28 µM | Acted as a dual inhibitor of both cholinesterases. | acgpubs.org |

| Isoindolin-1,3-dione acetohydrazide 8a | AChE | 0.11 µM | Most potent in its series; competitive mode of inhibition. | researchgate.net |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative 4a | AChE | 0.91 µM | Most potent in its series, with ortho-chlorine substitution enhancing activity. | nih.gov |

High-Throughput Screening (HTS) Discoveries and Lead Identification

High-throughput screening (HTS) is a crucial technology in modern drug discovery for identifying novel lead compounds from large chemical libraries. Computational HTS, in particular, has been employed to screen libraries for molecules that can interact with specific biological targets.

In the context of gastric cancer, a computational HTS of the ChemBridge library was conducted to identify dual inhibitors of EGFR and HER2 kinases. nih.gov This screening, followed by molecular dynamics simulations and in vitro assays, led to the identification of compound C3 (5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione) . nih.gov This compound showed potent dual inhibitory activity against both EGFR (IC50 = 37.24 nM) and HER2 (IC50 = 45.83 nM) kinases, establishing it as a plausible lead molecule for further development. nih.gov

HTS is also integral to combinatorial chemistry, where large numbers of structurally diverse compounds are synthesized and screened for biological activity. snv63.ru Indole and its derivatives are frequently used as scaffolds in these libraries due to their wide range of biological activities. snv63.ru The combination of combinatorial synthesis and HTS allows for the rapid exploration of chemical space around a core structure like indole or piperidine to identify and optimize lead compounds for various therapeutic targets, including those relevant to cancer, infectious diseases, and CNS disorders. snv63.ruresearchgate.net

Computational and Theoretical Investigations of 1h Indol 2 Yl Piperidin 1 Yl Methanone

Molecular Docking Studies for Target Elucidation and Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a ligand. For 1H-indol-2-yl(piperidin-1-yl)methanone, this would involve docking the compound against a panel of known protein targets to elucidate its potential mechanism of action. The results would typically be presented in a table format, detailing binding energies (in kcal/mol) and interactions with key amino acid residues of the protein's active site.

No specific molecular docking studies for this compound were found in the reviewed literature.

Quantum Chemical Calculations (DFT, NBO, FMO, HOMO-LUMO)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules.

Electronic Structure and Reactivity Analysis

This analysis would involve optimizing the geometry of this compound and calculating various electronic properties. Natural Bond Orbital (NBO) analysis would provide insights into charge distribution and intramolecular interactions. Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be used to understand the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Specific DFT, NBO, and FMO data for this compound are not available in the public domain.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

DFT calculations are also used to predict spectroscopic properties. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be calculated and compared with experimental data to confirm the molecular structure.

Predicted spectroscopic data for this compound has not been published.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a detailed view of the dynamic interactions between a ligand, such as this compound, and its biological target. This would help in assessing the stability of the ligand-protein complex and understanding the conformational changes that may occur upon binding.

There are no published molecular dynamics simulation studies specifically for this compound.

Advanced Computational Methodologies (e.g., AIM, Hirshfeld Surface Analysis, CLP-PIXEL Energy)

Advanced computational methods provide deeper insights into intermolecular interactions. The Quantum Theory of Atoms in Molecules (AIM) can be used to analyze the topology of the electron density and characterize chemical bonds. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. CLP-PIXEL energy calculations can be used to compute lattice energies and understand the forces driving crystal packing.

No studies utilizing AIM, Hirshfeld surface analysis, or CLP-PIXEL energy calculations for this compound were identified.

In Silico ADMET Prediction and Pharmacokinetic Modeling

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. This is a crucial step in early-stage drug discovery to identify candidates with favorable drug-like properties. Parameters such as absorption, distribution, metabolism, excretion, and toxicity are predicted.

While ADMET predictions are common for novel compounds, a specific and detailed ADMET profile for this compound is not available in the reviewed literature. Typically, this information would be presented in a table summarizing properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity.

| ADMET Property | Predicted Value |

| Human Intestinal Absorption | Data not available |

| Blood-Brain Barrier Penetration | Data not available |

| CYP450 Inhibition | Data not available |

| hERG Inhibition | Data not available |

| Ames Mutagenicity | Data not available |

| Oral Bioavailability | Data not available |

Medicinal Chemistry and Drug Discovery Implications of the 1h Indol 2 Yl Piperidin 1 Yl Methanone Scaffold

Scaffold Optimization Strategies for Potency and Selectivity

The optimization of the 1H-indol-2-yl(piperidin-1-yl)methanone scaffold is a testament to the power of structure-activity relationship (SAR) studies in medicinal chemistry. Researchers have systematically modified three key regions of the molecule—the indole (B1671886) core, the piperidine (B6355638) ring, and the carboxamide linker—to enhance potency and achieve selectivity for various biological targets.

Key structural requirements for the allosteric modulation of the cannabinoid type 1 (CB1) receptor have been identified through extensive SAR studies. nih.govnih.gov These studies revealed that an electron-withdrawing group at the C5-position of the indole ring, a specific chain length at the C3-position, the length of the linker between the amide bond and any terminal phenyl ring, and the nature of the amino substituent on that phenyl ring all significantly impact binding affinity and cooperativity. nih.govmdpi.com For instance, within a series of C3-alkylated analogues, a C3 n-propyl group markedly enhanced allosteric modulation. mdpi.com

In the realm of oncology, derivatives have been developed as potent kinase inhibitors. A series of 5-substituted-3-ethylindole-2-carboxamides were designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2), with some derivatives showing mean GI50 values as low as 37 nM to 193 nM across four cancer cell lines. nih.govnih.gov Further studies on multi-target antiproliferative agents identified 5-chloro-substituted indole-2-carboxamides that potently inhibited EGFR, BRAFV600E, and VEGFR-2, with one analogue demonstrating an IC50 of 71 nM against EGFR. mdpi.com Optimization of bis(1H-indol-2-yl)methanones led to potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML), with IC50 values as low as 0.04 µM. researchgate.net

The scaffold has also been optimized for anti-infective purposes. For antiplasmodial activity against P. falciparum, a 5-chloro substitution on the indole was found to be most suitable, while replacing a pyrrolidine (B122466) with a specific piperidine analogue enhanced potency. nih.gov In the development of agents against Mycobacterium tuberculosis, SAR exploration revealed that 6-substituted regioisomers were generally more potent than 5-substituted ones, with a 6-CF3 analogue proving to be the most potent member of its series. acs.org

Below is a data table summarizing the structure-activity relationships for various targets.

| Target | Scaffold Region Modified | Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) | Indole C3-Position | n-propyl chain | Enhanced allosteric modulation | mdpi.com |

| Cannabinoid Receptor 1 (CB1) | Indole C5-Position | Electron-withdrawing group (e.g., Cl) | Important for binding affinity | nih.govmdpi.com |

| EGFR/CDK2 | Indole C5-Position | Various substitutions | Potent antiproliferative activity (mean GI50 37-193 nM) | nih.gov |

| FLT3 Kinase | Overall Scaffold | Bis(1H-indol-2-yl)methanone derivatives | High potency (IC50 down to 0.04 µM) and selectivity | researchgate.net |

| Plasmodium falciparum | Indole C5-Position | 5-Chloro | Best combination of properties | nih.gov |

| Mycobacterium tuberculosis (MmpL3) | Indole C5/C6-Position | 6-CF3 substitution | Most potent in series (nanomolar MIC) | acs.org |

Strategies for Improving Metabolic Stability (preclinical)

A significant challenge in drug development is ensuring that a potent compound has favorable pharmacokinetic properties, including metabolic stability. The this compound scaffold is susceptible to metabolism at several positions, including the indole ring (oxidation) and the piperidine moiety (N-dealkylation). acs.orgresearcher.life Medicinal chemists employ several preclinical strategies to mitigate these liabilities.

One common approach is blocking metabolically labile sites . This can be achieved by introducing groups that are resistant to metabolism. For example, replacing a hydrogen atom with fluorine at a site of oxidative metabolism can be effective, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. cambridgemedchemconsulting.com Studies on antitubercular indole-2-carboxamides found that chloro, fluoro, or cyano substitutions at the 4- and 6-positions of the indole ring significantly improved metabolic stability. nih.gov Similarly, methyl groups on the indole moiety were identified as a potential metabolic liability, prompting the synthesis of analogues without them. researcher.life

Steric hindrance can also be used to protect vulnerable sites. Introducing bulky groups near a metabolically active position can physically block metabolizing enzymes from accessing it. rsc.org For antitubercular agents, attaching methyl groups to the cyclohexyl ring (a piperidine analogue) was found to improve metabolic stability. nih.gov

Finally, modifying the peripheral amine can impact stability. In the development of antiplasmodial compounds, an N-methylpiperidine-containing compound showed lower metabolic stability, whereas a specific 4-piperidine analogue demonstrated improved stability in both human and rat liver microsomes compared to an initial pyrrolidine-based hit. nih.gov

The following table details specific modifications and their observed effects on metabolic stability.

| Compound Series | Structural Modification | Metabolic Outcome | Reference |

|---|---|---|---|

| Antitubercular | Chloro, fluoro, or cyano groups at indole 4- and 6-positions | Significantly improved metabolic stability | nih.gov |

| Antitubercular | Methyl substitution on cyclohexyl ring | Improved metabolic stability | nih.gov |

| Antiplasmodial | Replacement of pyrrolidine with 4-piperidine | Improved metabolic stability in human and rat microsomes | nih.gov |

| Antiplasmodial | N-methylpiperidine substituent | Lower metabolic stability | nih.gov |

| Antitubercular (MmpL3 inhibitors) | Amide-to-amine bioisosteric replacement | Increased susceptibility to microsomal degradation (half-life decreased) | acs.org |

Design of Prodrugs and Targeted Delivery Systems

For compounds with suboptimal physicochemical properties, such as poor solubility or membrane permeability, prodrug and targeted delivery strategies can be employed. While specific prodrugs of this compound are not extensively reported, general principles can be applied to the scaffold. Prodrugs are inactive precursors that are converted into the active drug in vivo. For the indole-2-carboxamide scaffold, the indole nitrogen is a potential site for modification. Acylation or the addition of a carbamate (B1207046) group at this position could create a prodrug with altered solubility or permeability, which would then be cleaved by endogenous enzymes to release the active parent compound. Such approaches are often used to mask strongly basic groups that can hinder oral bioavailability. nih.gov

Targeted delivery systems aim to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing systemic toxicity. For indole-based anticancer agents, nanotechnology formulations represent a promising approach. nih.gov Encapsulating an indole-2-carboxamide derivative within nanoparticles, liposomes, or other nanocarriers can protect the drug from premature degradation, improve its solubility, and facilitate passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands to the nanoparticle surface. nih.gov

Development of Novel Analogues via Scaffold Hopping and Bioisosteric Replacements

To explore novel chemical space, improve drug-like properties, and circumvent existing intellectual property, medicinal chemists utilize scaffold hopping and bioisosteric replacement. researchgate.net

Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, leading to similar biological activity. cambridgemedchemconsulting.com This strategy has been successfully applied to the indole-2-carboxamide scaffold. In one notable example, a direct "amide–amine" replacement was performed on a series of antitubercular agents. acs.org This modification, replacing the -C(O)NH- linker with a -CH2NH- linker, retained potent bactericidal activity while dramatically improving aqueous solubility. acs.org Another study explored replacing the carboxamide with a nonclassical isostere, sulfonamide, although in this case, it resulted in a loss of potency. acs.org Indole-2-carboxamides themselves have been identified as bioisosteric isomers of urea-based inhibitors of M. tuberculosis. nih.gov

Scaffold hopping is a more drastic modification, involving the replacement of the core molecular framework with a topologically similar one that maintains the key binding interactions. researchgate.net This has proven to be a fruitful strategy for indole-2-carboxamide derivatives. In a search for dual Mcl-1/Bcl-2 inhibitors, researchers successfully hopped from an indole-2-carboxylic acid scaffold to an indazole framework. nih.govrsc.org This change in the core heterocycle transformed MCL-1 selective inhibitors into dual-target agents, a significant finding for developing cancer therapies that can overcome resistance. nih.govrsc.org Other alternative scaffolds that have been explored as indole replacements include benzimidazole, benzofuran, and azaindole, demonstrating the versatility of this approach to generate novel chemotypes. acs.org

Applications in Proteolysis Targeting Chimeras (PROTACs) and Other Modalities

Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins. nih.gov A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.gov

Currently, there are no published reports of the this compound scaffold being incorporated into PROTACs. However, its potential for such applications is significant. As established in section 6.1, derivatives of this scaffold have been developed as potent inhibitors of various protein kinases implicated in cancer, such as EGFR, BRAF, FLT3, and CDK2. nih.govmdpi.comresearchgate.net These kinase-inhibiting molecules could serve as effective "warheads" in a PROTAC design. By attaching a suitable linker and an E3 ligase ligand (e.g., a ligand for Cereblon or VHL), a PROTAC could be constructed to specifically target these kinases for degradation rather than just inhibition. nih.gov This approach offers a potential advantage over traditional inhibition, as it can eliminate all functions of the target protein and may be effective at lower concentrations.

Future Research Directions and Therapeutic Opportunities

The chemical tractability and proven biological activity of the this compound scaffold ensure a rich future for research and therapeutic development. Several key opportunities exist.

One major direction is the continued development of dual-target or multi-target agents . The successful conversion of an indole scaffold into a dual MCL-1/Bcl-2 inhibitor highlights a path toward therapies that can pre-emptively address drug resistance mechanisms in cancer. nih.gov Similarly, compounds showing both antitubercular and anticancer activity against pediatric glioblastoma present an opportunity to develop novel agents with unique activity profiles. researcher.life

Another area of focus is overcoming drug resistance . A novel indole derivative has already been shown to suppress Hedgehog signaling and the growth of drug-resistant tumors by binding to the Smoothened (SMO) receptor in a distinct manner from existing drugs. nih.gov Further exploration of this scaffold to target mutated or resistant forms of kinases and other cancer targets is a promising avenue.

The therapeutic potential in central nervous system (CNS) disorders is also significant. As allosteric modulators of the CB1 receptor, indole-2-carboxamide derivatives could offer new treatments for obesity, pain, and neurodegenerative conditions like Alzheimer's disease, potentially with improved safety profiles compared to orthosteric ligands. nih.gov

Finally, the scaffold remains a valuable template for discovering novel anti-infective agents . With lead compounds identified for malaria, Chagas disease, and both drug-sensitive and drug-resistant tuberculosis, further optimization for potency, selectivity, and pharmacokinetic properties could yield next-generation treatments for these global health threats. nih.govacs.orgresearcher.life

Q & A

Q. What are the established synthetic routes for 1H-indol-2-yl(piperidin-1-yl)methanone?

The compound is synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes and formic acid derivatives as CO surrogates. Key steps include condensation between indole precursors and piperidine derivatives, followed by purification via flash column chromatography (hexane:ethyl acetate gradients) to achieve yields up to 95% . Alternative methods involve multi-step procedures with amide bond formation and carbonylation, often optimized for inert atmospheres to prevent oxidation .

Q. What analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and mass spectrometry (ESI-MS or TOF-MS) are essential. For example, NMR in DMSO-d reveals distinct proton environments (e.g., δ 11.56 ppm for indole NH, δ 7.62–6.73 ppm for aromatic protons), while HPLC confirms purity (>99.9% AUC) . Elemental analysis and IR spectroscopy further validate molecular composition and functional groups .

Q. What solvent systems and reaction conditions are optimal for its synthesis?

Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred solvents, with bases like potassium carbonate and catalysts such as palladium. Reactions typically proceed under nitrogen at 60–80°C for 12–24 hours. Post-synthesis purification often employs silica gel chromatography with hexane:ethyl acetate (3:1) or methanolic ammonia gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 91% vs. 95%)?

Yield discrepancies arise from variations in reaction conditions (e.g., temperature, catalyst loading) and purification methods. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, increasing CO surrogate concentration (formic acid derivatives) and extending reaction time improved yields in . Parallel monitoring via TLC or LC-MS during synthesis ensures intermediate stability .

Q. What pharmacological targets are associated with this compound?

The compound shows affinity for the colchicine binding site in tubulin, inhibiting microtubule polymerization (IC < 1 µM) . It also acts as a nonretinoid antagonist of retinol-binding protein (RBP4), disrupting vitamin A metabolism . Advanced studies use molecular docking and X-ray crystallography to map binding interactions (e.g., hydrogen bonding with tubulin’s β-subunit) .

Q. How can structural modifications enhance its bioactivity?

Structure-Activity Relationship (SAR) studies reveal that substituting the indole moiety with electron-withdrawing groups (e.g., Cl at position 5) improves potency against viral replication . Introducing methyl or trifluoromethyl groups on the piperidine ring enhances metabolic stability and blood-brain barrier penetration . Rational design should prioritize functional group compatibility with target receptors .

Q. What crystallographic tools are recommended for structural analysis?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles (e.g., C–C = 0.003 Å accuracy in ). For macromolecular complexes, high-resolution data (≤1.0 Å) and twin refinement are critical. SHELXE pipelines enable rapid phasing in high-throughput crystallography .

Q. How do oxidation and substitution reactions impact its reactivity?

The ketone group undergoes nucleophilic addition, while the piperidine nitrogen participates in reductive amination or quaternization. Oxidation with mCPBA forms N-oxides, altering electronic properties and receptor binding. Substituents at the indole 3-position modulate steric hindrance, affecting reaction kinetics .

Q. What strategies address low solubility in biological assays?

Prodrug derivatization (e.g., phosphate esters) or formulation with cyclodextrins enhances aqueous solubility. Co-solvent systems (DMSO:PBS, 1:9) maintain stability in vitro. For in vivo studies, nanoemulsions or liposomal encapsulation improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.